molecular formula C9H18O2 B13918832 2-Hydroxy-2,6-dimethylheptan-4-one

2-Hydroxy-2,6-dimethylheptan-4-one

Cat. No.: B13918832
M. Wt: 158.24 g/mol
InChI Key: DBAVLLPPTGKXNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,6-dimethylheptan-4-one typically involves the oxidation of 2,6-dimethylheptane-2,6-diol followed by a ketonization reaction . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2,6-dimethylheptan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-hydroxy-2,6-dimethylheptan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-8(10)6-9(3,4)11/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAVLLPPTGKXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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